molecular formula C10H13BO5 B14129379 B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 915402-13-0

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid

Katalognummer: B14129379
CAS-Nummer: 915402-13-0
Molekulargewicht: 224.02 g/mol
InChI-Schlüssel: LFXMJALOJGOUEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2-(1,3-dioxolan-2-ylmethoxy)phenylboronic acid with boron reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Reduction: Various reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: Lacks the 1,3-dioxolane moiety, making it less versatile in certain synthetic applications.

    2-(1,3-Dioxolan-2-yl)phenylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.

Uniqueness

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid is unique due to the presence of both the boronic acid and 1,3-dioxolane moieties, which enhance its reactivity and versatility in organic synthesis. This combination allows for more diverse applications compared to simpler boronic acids.

Eigenschaften

CAS-Nummer

915402-13-0

Molekularformel

C10H13BO5

Molekulargewicht

224.02 g/mol

IUPAC-Name

[2-(1,3-dioxolan-2-ylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C10H13BO5/c12-11(13)8-3-1-2-4-9(8)16-7-10-14-5-6-15-10/h1-4,10,12-13H,5-7H2

InChI-Schlüssel

LFXMJALOJGOUEM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1OCC2OCCO2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.